molecular formula C10H9BrF3NS B1412008 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine CAS No. 1774895-82-7

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1412008
CAS No.: 1774895-82-7
M. Wt: 312.15 g/mol
InChI Key: LIODHFGDUXLICP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a chemical compound with the molecular formula C10H9BrF3NS . It is a specialty chemical that can be used in various applications .


Synthesis Analysis

The synthesis of thiazolidine derivatives, including this compound, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazolidine ring attached to a phenyl ring. The phenyl ring carries a bromo and a trifluoromethyl group .


Chemical Reactions Analysis

Thiazolidine motifs, including this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 312.15 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

While specific safety and hazard information for 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

Thiazolidine derivatives, including 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . This diversity in the biological response makes it a highly prized moiety, and future research will likely continue to explore new drug candidates based on these scaffolds .

Properties

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-8-5-7(10(12,13)14)1-2-9(8)15-3-4-16-6-15/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIODHFGDUXLICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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